molecular formula C23H18N2O2 B4633507 N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No.: B4633507
M. Wt: 354.4 g/mol
InChI Key: KNFJKIKVZWKIDL-UHFFFAOYSA-N
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Description

N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction is carried out in the presence of reagents such as dimethylaminopyridine (DMAP) and N’-ethyl carbodiimide hydrochloride (EDC) in a solvent like dichloromethane (DCM) . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are controlled to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized isoxazole derivatives.

Scientific Research Applications

N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide stands out due to its unique structure, which combines biphenyl and isoxazole moieties. This structural combination imparts distinct biological activities and enhances its potential as a therapeutic agent, particularly in the field of oncology.

Properties

IUPAC Name

5-methyl-3-phenyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-21(22(25-27-16)18-12-6-3-7-13-18)23(26)24-20-15-9-8-14-19(20)17-10-4-2-5-11-17/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFJKIKVZWKIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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